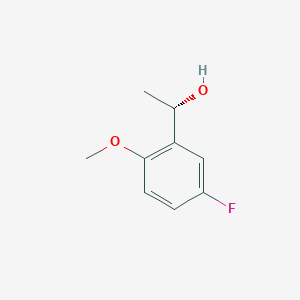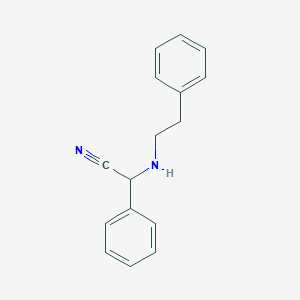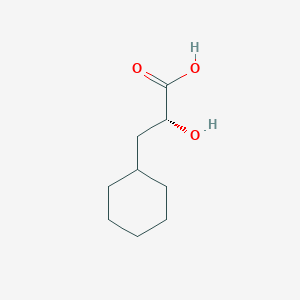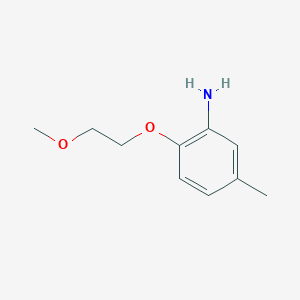
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Übersicht
Beschreibung
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration This compound features a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-phenylethanol.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing chiral catalysts to ensure the desired stereochemistry.
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Purification Techniques: Such as crystallization or chromatography to obtain the pure enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of (S)-1-(5-Fluoro-2-methoxyphenyl)ethanone.
Reduction: Formation of (S)-1-(5-Fluoro-2-methoxyphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups may enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
®-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(5-Fluoro-2-methoxyphenyl)ethan-1-one: The ketone derivative.
1-(5-Fluoro-2-methoxyphenyl)ethane: The fully reduced derivative.
Comparison:
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: is unique due to its specific stereochemistry, which can influence its biological activity and interactions.
®-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: may exhibit different biological properties due to the opposite configuration.
1-(5-Fluoro-2-methoxyphenyl)ethan-1-one: and differ in their functional groups, leading to distinct chemical reactivity and applications.
Eigenschaften
IUPAC Name |
(1S)-1-(5-fluoro-2-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOHPCLXJIASU-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)
![2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol](/img/structure/B3106031.png)




![7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3106052.png)






